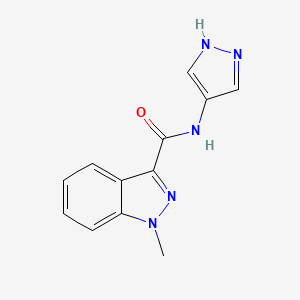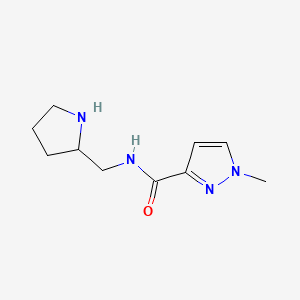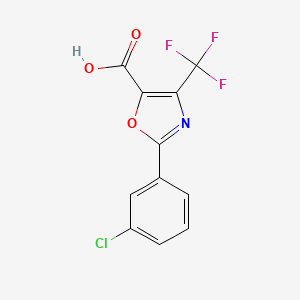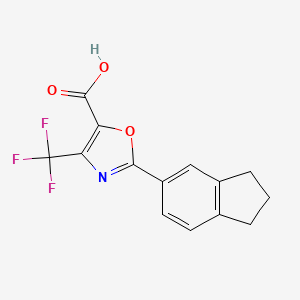![molecular formula C12H21N3O4S B6628364 4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as DPA-714, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid involves binding to the TSPO, which is involved in the regulation of mitochondrial function and the immune response. This compound has been found to modulate the activity of TSPO, leading to the suppression of neuroinflammation and the promotion of neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the suppression of neuroinflammation, the promotion of neuroprotection, and the modulation of mitochondrial function. It has also been found to have anti-inflammatory, antioxidant, and antiapoptotic properties.
実験室実験の利点と制限
One of the main advantages of using 4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid in lab experiments is its high selectivity for the TSPO, which allows for the imaging and quantification of neuroinflammation in vivo. However, one of the limitations of using this compound is its relatively low binding affinity for the TSPO, which can limit its sensitivity for detecting low levels of neuroinflammation.
将来の方向性
There are several future directions for the use of 4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid in scientific research. One potential application is in the development of new therapies for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. This compound could also be used to study the role of neuroinflammation in other neurological disorders, such as Parkinson's disease and stroke. Additionally, further research is needed to optimize the imaging and quantification of neuroinflammation using this compound, and to develop new TSPO ligands with higher binding affinity and selectivity.
Conclusion:
In conclusion, this compound is a novel compound that has been extensively studied for its potential applications in scientific research. Its high selectivity for the TSPO makes it a useful tool for imaging and quantifying neuroinflammation in vivo, and its wide range of biological activities make it a promising candidate for the development of new therapies for neuroinflammatory diseases. However, further research is needed to optimize its use in lab experiments and to explore its potential applications in other neurological disorders.
合成法
The synthesis of 4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid involves the reaction of 1-(dimethylamino)propan-2-ylamine with 4-chloro-1H-pyrrole-2-carboxylic acid, followed by the addition of ethyl chloroformate and sodium sulfite. The resulting product is then purified using column chromatography to obtain this compound in high purity.
科学的研究の応用
4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of neuroinflammation. It has been found to bind selectively to the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the central nervous system. This makes this compound a useful tool for imaging and quantifying neuroinflammation in vivo using positron emission tomography (PET).
特性
IUPAC Name |
4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-5-15(9(2)8-14(3)4)20(18,19)10-6-11(12(16)17)13-7-10/h6-7,9,13H,5,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXWPWESJXHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CN(C)C)S(=O)(=O)C1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)



![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

